molecular formula C19H14BrNO4S2 B5155885 2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE

2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE

Cat. No.: B5155885
M. Wt: 464.4 g/mol
InChI Key: RKSSGBMGIQPBAY-CXUHLZMHSA-N
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Description

2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE is a complex organic compound with a unique structure that includes a methoxy group, a thiazolidinone ring, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-methoxy-4-formylphenol with 3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidine-5-carbaldehyde under basic conditions to form the intermediate. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-4-{[(5E)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-bromobenzoate.

Scientific Research Applications

2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazolidinone ring and bromobenzoate moiety may play key roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-{(E)-[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE
  • 2-METHOXY-4-{(E)-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-METHYLBENZOATE

Uniqueness

2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a thiazolidinone ring and a bromobenzoate moiety distinguishes it from other similar compounds .

Properties

IUPAC Name

[2-methoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4S2/c1-21-17(22)16(27-19(21)26)9-11-6-7-14(15(8-11)24-2)25-18(23)12-4-3-5-13(20)10-12/h3-10H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSSGBMGIQPBAY-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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